

Trimethylphloroglucinol chemical properties and structure

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Compound of Interest

Compound Name: *Trimethylphloroglucinol*

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Introduction

Trimethylphloroglucinol (TMPG), a substituted derivative of the benzenetriol, phloroglucinol, is a compound of significant interest in the pharmaceutical sciences. While its parent compound, phloroglucinol, is known for its utility in organic synthesis and as an antispasmodic agent, the addition of three methyl groups to the aromatic ring confers distinct physicochemical and pharmacological properties.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4,6-Trimethyl-1,3,5-benzenetriol, the symmetrically substituted isomer, which is commonly referred to as **Trimethylphloroglucinol**. This document is intended to serve as a core technical resource for researchers, medicinal chemists, and drug development professionals engaged in work involving this versatile molecule.^[4]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research and development.

Nomenclature and Identifiers

- Systematic IUPAC Name: 2,4,6-Trimethylbenzene-1,3,5-triol^[1]
- Common Synonyms: 2,4,6-**Trimethylphloroglucinol**, 2,4,6-Trihydroxymesylene, 2,4,6-Mesitylenetriol^{[1][5]}

- CAS Number: 4463-03-0[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₉H₁₂O₃[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 168.19 g/mol [\[1\]](#)[\[5\]](#)[\[6\]](#)

Structural Elucidation

The structure of **Trimethylphloroglucinol** consists of a central benzene ring symmetrically substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and three methyl (-CH₃) groups at positions 2, 4, and 6. This arrangement results in a planar molecule with a high degree of symmetry.

The presence of electron-donating methyl groups and electron-withdrawing, protic hydroxyl groups on the same aromatic ring creates a unique electronic environment. The hydroxyl groups are the primary sites of reactivity, particularly for acid-base reactions and etherification, while the methyl groups provide steric hindrance and enhance the molecule's lipophilicity compared to its parent, phloroglucinol.

Figure 1: 2D Chemical Structure of 2,4,6-Trimethylbenzene-1,3,5-triol.

Physicochemical Properties

The physical and chemical properties of **Trimethylphloroglucinol** are critical for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Appearance	Off-white to light yellow or orange solid/crystals.	[1] [5] [6]
Melting Point	184-185 °C; 179-183°C; 160-166°C (decomposes)	[5] [7] [8]
Boiling Point	327.3 ± 37.0 °C (Predicted)	[7]
Density	1.259 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in water and alcohol solvents.	[5] [7]
pKa	10.09 ± 0.33 (Predicted)	[7]
Storage Conditions	2-8°C, under inert atmosphere.	[5] [7]

Note: Reported values, especially melting points, can vary between sources, likely due to differences in purity and analytical methods.

Spectroscopic Data

While a comprehensive, publicly available dataset for NMR, IR, and Mass Spectrometry is not readily consolidated, the expected spectroscopic features can be inferred from its structure:

- ¹H NMR: Two distinct signals would be expected in a deuterated, non-protic solvent. One signal in the aromatic region (if any protons were present, which they are not) and a singlet for the methyl protons. A broad singlet for the hydroxyl protons would also be present, which would be exchangeable with D₂O.
- ¹³C NMR: Four signals would be anticipated: one for the methyl carbons, one for the hydroxyl-substituted aromatic carbons (C1, C3, C5), one for the methyl-substituted aromatic carbons (C2, C4, C6), and one for the methyl carbons.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band (around 3200-3500 cm⁻¹), C-H stretching from the methyl groups (around 2850-3000 cm⁻¹), C=C

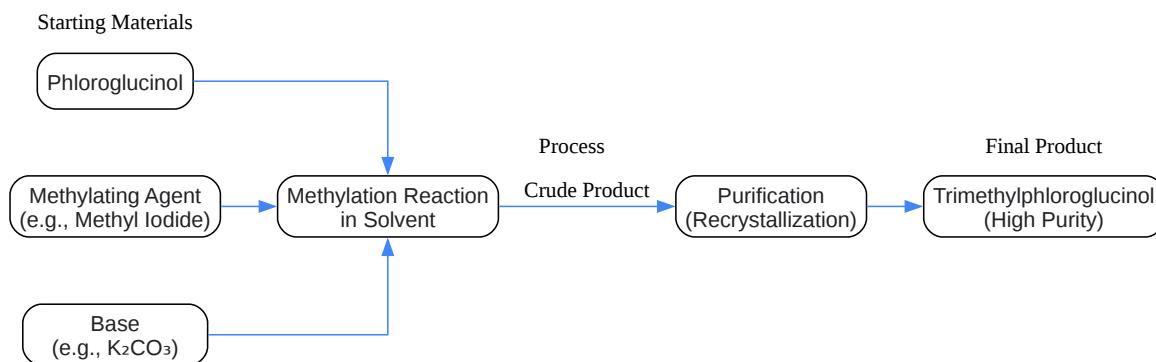
stretching from the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$), and C-O stretching (around $1200\text{-}1000\text{ cm}^{-1}$).

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 168.19$. Fragmentation patterns would likely involve the loss of methyl groups or water.

Synthesis and Reactivity

Synthetic Routes

The synthesis of **Trimethylphloroglucinol** is not as straightforward as its parent compound. A common laboratory and industrial approach involves the methylation of phloroglucinol. One described method involves the conversion of Phloroglucinol to its trimethylated derivative using methyl iodide and anhydrous potassium carbonate, followed by purification via recrystallization. [8]



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Figure 2: Simplified workflow for the synthesis of **Trimethylphloroglucinol**.

Reactivity Profile

The reactivity of **Trimethylphloroglucinol** is dominated by its three phenolic hydroxyl groups.

- Acidity: The hydroxyl protons are weakly acidic and can be deprotonated by a suitable base.
- Etherification/Esterification: The hydroxyl groups can readily undergo etherification or esterification reactions, making TMPG a useful building block for more complex molecules.
- Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures. This antioxidant potential is a key feature of its chemical profile.[\[1\]](#)

Applications in Research and Drug Development

Trimethylphloroglucinol's primary value in the pharmaceutical industry stems from its role as an antispasmodic agent and as a versatile chemical intermediate.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Pharmacological Activity: Antispasmodic Agent

Trimethylphloroglucinol is recognized for its potent antispasmodic (spasmolytic) properties.[\[2\]](#)[\[6\]](#) It functions by directly relaxing smooth muscle cells, rather than through an anticholinergic mechanism.[\[3\]](#)[\[9\]](#) This makes it particularly effective for treating spasms in the digestive and urinary tracts.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Key Therapeutic Uses:

- Gastrointestinal Disorders: It is used to alleviate the symptoms of irritable bowel syndrome (IBS), biliary colic, and other conditions involving painful digestive cramps and spasms.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Gynecological Applications: The compound is also employed to soften the cervix prior to hysteroscopic surgery and to manage menstrual cramps.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Urological Conditions: It is effective in treating urinary tract spasms and renal colicky pain.[\[3\]](#)[\[9\]](#)

It is often formulated in combination with its parent compound, phloroglucinol, to leverage a synergistic effect, where **Trimethylphloroglucinol** is noted to have a longer duration of action.[\[2\]](#)[\[3\]](#)

Role in Chemical Synthesis

Beyond its direct therapeutic use, **Trimethylphloroglucinol** serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).^[4] Its polyfunctional nature, with three reactive hydroxyl groups, allows for its incorporation into diverse molecular scaffolds. High-purity, pharmaceutical-grade TMPG is essential for ensuring the quality and integrity of the final drug product.^[4]

Experimental Protocol: Example Synthesis

The following is a representative, generalized protocol for the synthesis of **Trimethylphloroglucinol**. Note: This protocol is for illustrative purposes only. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment (PPE), and after consulting detailed, peer-reviewed literature.

Objective: To synthesize 2,4,6-Trimethyl-1,3,5-benzenetriol from phloroglucinol.

Materials:

- Phloroglucinol
- Methyl iodide (CH_3I)
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone (or other suitable aprotic solvent)
- Hydrochloric acid (HCl), dilute solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Separatory funnel
- Rotary evaporator
- Crystallization dish

Procedure:

- **Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phloroglucinol in a sufficient volume of acetone.
- **Addition of Reagents:** Add an excess of anhydrous potassium carbonate to the flask. This acts as the base to deprotonate the phenolic hydroxyl groups.
- **Methylation:** Slowly add a stoichiometric excess (at least 3 equivalents) of methyl iodide to the stirring mixture. The reaction is exothermic and should be controlled.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (K_2CO_3 and KI).
 - Concentrate the filtrate using a rotary evaporator to remove the acetone.
 - Redissolve the crude residue in ethyl acetate.
 - Wash the organic layer sequentially with dilute HCl, water, and brine in a separatory funnel.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.

- Remove the ethyl acetate via rotary evaporation to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **Trimethylphloroglucinol** crystals.
- Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

Trimethylphloroglucinol is a molecule with established importance and continued potential in the pharmaceutical field. Its well-defined structure underpins its predictable reactivity and significant biological activity as a direct-acting smooth muscle relaxant. For drug development professionals, it represents both a therapeutic agent for spastic conditions and a valuable synthetic intermediate for creating novel APIs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in both research and manufacturing environments.

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